molecular formula C7H8ClN3O B1488111 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol CAS No. 1154030-25-7

1-(6-Chloropyrimidin-4-yl)azetidin-3-ol

Cat. No. B1488111
M. Wt: 185.61 g/mol
InChI Key: NLTWFUFMHBZOBY-UHFFFAOYSA-N
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Patent
US08653111B2

Procedure details

7.2 g (48.7 mmol) 2,4-dichloropyrimidine are initially introduced into 140 ml water. 5.3 g (48.7 mmol) 3-hydroxyazetidine hydrochloride and 48.7 ml 1 N sodium hydroxide solution are added and the mixture is heated at 90° C. for 72 h (the 2,4-dichloropyrimidine being detectably volatile and precipitating in crystalline form on the condenser). The solvent is removed in vacuo and the residue is dried to give 10.4 g of the crude product, which is reacted without further purification.
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
48.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[CH:4][N:3]=1.Cl.[OH:10][CH:11]1[CH2:14][NH:13][CH2:12]1.[OH-].[Na+]>O>[Cl:8][C:6]1[N:7]=[CH:2][N:3]=[C:4]([N:13]2[CH2:14][CH:11]([OH:10])[CH2:12]2)[CH:5]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
140 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5.3 g
Type
reactant
Smiles
Cl.OC1CNC1
Name
Quantity
48.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitating in crystalline form on the condenser)
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC=N1)N1CC(C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 g
YIELD: CALCULATEDPERCENTYIELD 115.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.